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Foreword
In the landscape of pharmaceutical sciences and drug development, a profound understanding

of the physicochemical properties of a molecule is paramount. It is the bedrock upon which

successful formulation, effective delivery, and ultimately, therapeutic efficacy are built. This

guide is dedicated to the comprehensive characterization of (+/-)-homohistidine, a fascinating

amino acid analogue with significant potential in medicinal chemistry. As a Senior Application

Scientist, my objective is to not merely present data, but to provide a narrative that intertwines

theoretical principles with actionable, field-proven experimental insights. This document is

structured to empower researchers to understand, evaluate, and harness the unique

physicochemical characteristics of (+/-)-homohistidine in their scientific endeavors.

Introduction to (+/-)-Homohistidine: A Molecule of
Interest
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(+/-)-Homohistidine, chemically known as 2-amino-4-(1H-imidazol-5-yl)butanoic acid, is a

higher homologue of the naturally occurring amino acid, L-histidine.[1] The insertion of an

additional methylene group into the side chain introduces subtle yet significant alterations to its

structure, which in turn influences its chemical behavior and biological activity. Histidine and its

analogues are of particular interest in drug design due to the unique properties of the imidazole

ring.[2][3][4] With a pKa near physiological pH, the imidazole moiety can act as both a proton

donor and acceptor, making it a crucial player in enzyme catalysis and receptor binding

interactions.[4] Understanding how the extended side chain of homohistidine modulates these

properties is critical for its application in the development of novel therapeutics.[2]

This guide will provide an in-depth exploration of the key physicochemical parameters of (+/-)-
homohistidine, offering both theoretical grounding and detailed experimental protocols for

their determination.

Table 1: Core Physicochemical Properties of (+/-)-
Homohistidine

Property Value (Computed) Reference

Molecular Formula C7H11N3O2 [1]

Molecular Weight 169.18 g/mol [1]

IUPAC Name
2-amino-4-(1H-imidazol-5-

yl)butanoic acid
[1]

CAS Number 5817-77-6 [1]

XLogP3-AA -2.9 [1]

Hydrogen Bond Donor Count 3 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Rotatable Bond Count 4 [1]

Topological Polar Surface Area 92 Å² [1]
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Note: The values presented in this table are computationally derived and sourced from

PubChem.[1] Experimental verification is crucial for drug development applications.

Acid-Base Properties: The Ionization Profile of (+/-)-
Homohistidine
The ionization state of a molecule at a given pH, dictated by its pKa values, is a critical

determinant of its solubility, membrane permeability, and interaction with biological targets. For

an amino acid like homohistidine, there are at least three ionizable groups: the α-carboxylic

acid group, the α-amino group, and the imidazole side chain.

Theoretical Framework: Henderson-Hasselbalch and
Isoelectric Point
The relationship between pH, pKa, and the ionization state of a functional group is described

by the Henderson-Hasselbalch equation. By determining the pKa values for each ionizable

group, we can predict the predominant ionic species of homohistidine at any given pH. The

isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a

molecule with three ionizable groups like homohistidine, the pI can be estimated from the pKa

values of the groups that are protonated and deprotonated to yield the neutral species.

Experimental Determination of pKa Values: A
Potentiometric Titration Workflow
Potentiometric titration is a robust and widely used method for determining the pKa values of

ionizable compounds. The underlying principle involves monitoring the change in pH of a

solution of the analyte upon the incremental addition of a titrant (a strong acid or base).

Preparation of the Analyte Solution: Accurately weigh a sample of (+/-)-homohistidine and

dissolve it in a known volume of deionized, CO2-free water to create a solution of known

concentration (e.g., 0.01 M).

Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 1.5-2.0) with

a standardized solution of a strong acid (e.g., 0.1 M HCl) to ensure all ionizable groups are

fully protonated.
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Titration with a Strong Base: Titrate the solution with a standardized solution of a strong base

(e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

pH Measurement: After each addition of the titrant, allow the solution to equilibrate and

record the pH using a calibrated pH meter.

Data Analysis: Plot the measured pH values against the volume of titrant added to generate

a titration curve. The pKa values correspond to the pH at the half-equivalence points, which

are the midpoints of the buffering regions (the flat portions of the curve). The equivalence

points (the steepest parts of the curve) indicate the complete deprotonation of an ionizable

group.

pI Calculation: From the determined pKa values, calculate the isoelectric point (pI).

To ensure the accuracy and reliability of the determined pKa values, the following measures

should be implemented:

Calibration: The pH meter must be calibrated with at least three standard buffer solutions

before each experiment.

Standardization of Titrant: The concentration of the titrant (NaOH solution) must be

accurately determined by titration against a primary standard (e.g., potassium hydrogen

phthalate).

Inert Atmosphere: The titration should be performed under an inert atmosphere (e.g.,

nitrogen) to prevent the absorption of atmospheric CO2, which can affect the pH of the

solution.

Replicate Measurements: The titration should be performed in triplicate to assess the

reproducibility of the results.

Diagram: Workflow for pKa Determination
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Caption: Workflow for the potentiometric titration of (+/-)-homohistidine to determine its pKa

values.

Table 2: Expected pKa and pI Values for (+/-)-
Homohistidine

Parameter Expected Value Range Significance

pKa1 (α-COOH) ~2.0 - 2.5
Influences charge at highly

acidic pH.

pKa2 (imidazole) ~6.5 - 7.5
Critical for buffering capacity

near physiological pH.

pKa3 (α-NH3+) ~9.5 - 10.5 Dictates charge at basic pH.

pI ~7.5 - 8.5

pH of net neutral charge;

affects solubility and protein

interactions.

Note: These are expected values based on the known pKa of histidine and the structural

modification in homohistidine. Experimental determination is necessary for precise values.

Solubility Profile: A Critical Parameter for Drug
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Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's

bioavailability. Poor solubility can lead to incomplete absorption and insufficient therapeutic

effect. The solubility of an ionizable molecule like homohistidine is highly dependent on the pH

of the medium.

Experimental Determination of Aqueous Solubility: The
Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the equilibrium solubility

of a compound. It involves saturating a solvent with the compound and then measuring the

concentration of the dissolved solute.

Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., from

pH 2 to 10).

Sample Preparation: Add an excess amount of (+/-)-homohistidine to a known volume of

each buffer in a sealed container (e.g., a glass vial).

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of

undissolved solid should be visually confirmed.

Phase Separation: Separate the undissolved solid from the saturated solution by

centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the

concentration of dissolved homohistidine using a validated analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH.

Use of Buffers: Maintaining a constant pH is critical as the solubility of homohistidine is

expected to be pH-dependent due to its ionizable groups.

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a

constant temperature ensures that the measured solubility is at a defined condition.
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Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium,

ensuring that the measured concentration represents the true solubility.

Validated Analytical Method: An accurate and precise analytical method is essential for the

reliable quantification of the dissolved compound.

Diagram: Experimental Workflow for Solubility
Determination
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Caption: Shake-flask method workflow for determining the pH-solubility profile of (+/-)-
homohistidine.
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Table 3: Expected pH-Dependent Aqueous Solubility of
(+/-)-Homohistidine

pH
Expected
Predominant Ionic
Species

Expected Solubility Rationale

< 2 Cationic High

The fully protonated

form is highly polar

and interacts

favorably with water.

~pI Zwitterionic/Neutral Low

The net neutral

species has reduced

polarity, leading to

lower aqueous

solubility.

> 10 Anionic High

The deprotonated

form is charged and

readily solvated by

water.

Note: This table presents a qualitative prediction. Quantitative experimental data is essential for

formulation development.

Stability Profile: Ensuring Molecular Integrity
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life,

formulation, and potential degradation pathways. Stability studies are designed to evaluate how

a molecule withstands various environmental factors such as pH, temperature, and light.

Experimental Approach to pH-Dependent Chemical
Stability
Forced degradation studies are conducted to identify potential degradation products and to

understand the degradation pathways of a molecule under stress conditions.
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Sample Preparation: Prepare solutions of (+/-)-homohistidine in a range of acidic, neutral,

and basic conditions (e.g., 0.1 M HCl, water, and 0.1 M NaOH).

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a

defined period (e.g., 24, 48, and 72 hours). Protect samples from light to assess only

hydrolytic degradation.

Time-Point Sampling: At each time point, withdraw an aliquot from each solution.

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should

be capable of separating the parent compound from any degradation products.

Data Evaluation: Quantify the amount of homohistidine remaining at each time point and

identify and quantify any major degradation products. The rate of degradation can be

determined by plotting the concentration of homohistidine versus time.

A stability-indicating HPLC method is self-validating in that it must demonstrate specificity for

the parent drug in the presence of its degradation products, excipients, and any other potential

interfering substances. This is typically achieved through peak purity analysis using a

photodiode array (PDA) detector.

Diagram: Logical Relationship in Stability Testing
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Click to download full resolution via product page

Caption: Logical flow for assessing the pH-dependent chemical stability of (+/-)-
homohistidine.

Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of a

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a

molecule by providing information about the connectivity of atoms. For (+/-)-homohistidine,

NMR can confirm the presence of the imidazole ring, the amino acid backbone, and the

additional methylene group in the side chain.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of homohistidine is expected to show characteristic absorption bands for the

carboxylic acid, amine, and imidazole functional groups.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can also

provide information about its structure through fragmentation patterns. High-resolution mass

spectrometry (HRMS) can confirm the elemental composition of the molecule.

Table 4: Expected Spectroscopic Data for (+/-)-
Homohistidine
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Technique Expected Key Features

¹H NMR

Signals corresponding to the imidazole ring

protons, the α-proton, and the protons of the

methylene groups in the side chain.

¹³C NMR

Resonances for the carbonyl carbon, the α-

carbon, the carbons of the imidazole ring, and

the methylene carbons.

IR (cm⁻¹)

Broad O-H stretch from the carboxylic acid, N-H

stretches from the amine, C=O stretch from the

carboxylic acid, and characteristic C=C and C-N

stretches from the imidazole ring.

MS (ESI+)
A prominent peak corresponding to the

protonated molecule [M+H]⁺ at m/z 170.09.

Note: These are predicted features. Experimental spectra are required for definitive structural

confirmation.

Conclusion: A Foundation for Future Research
This guide has provided a comprehensive overview of the key physicochemical characteristics

of (+/-)-homohistidine and has outlined detailed experimental protocols for their determination.

While some properties have been predicted based on computational methods and comparison

with histidine, this document emphasizes the critical need for experimental validation. A

thorough understanding of the pKa, solubility, stability, and spectroscopic properties of (+/-)-
homohistidine will undoubtedly accelerate its journey from a molecule of interest to a potential

therapeutic agent. The methodologies and insights presented herein are intended to serve as a

valuable resource for researchers dedicated to advancing the frontiers of drug discovery and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. (+-)-Homohistidine | C7H11N3O2 | CID 4153393 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Design, synthesis, and applications of ring-functionalized histidines in peptide-based
medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Covalent drugs targeting histidine – an unexploited opportunity? - RSC Medicinal
Chemistry (RSC Publishing) [pubs.rsc.org]

4. Covalent drugs targeting histidine – an unexploited opportunity? - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Characteristics of (+/-)-Homohistidine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b014612/docs#a-comprehensive-
technical-guide-to-the-physicochemical-characteristics-of-homohistidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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